molecular formula C19H18N2O2S B3009083 (4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034493-86-0

(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B3009083
CAS No.: 2034493-86-0
M. Wt: 338.43
InChI Key: OAMNBLIXGVNPRP-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Spectroscopic Properties and Theoretical Study

The electronic absorption, excitation, and fluorescence properties of related compounds have been explored, demonstrating how molecular structure and solvent environment impact spectroscopic characteristics. Studies on similar compounds reveal that intramolecular hydrogen bonding and methyl substitution significantly affect the energy levels of molecular orbitals, impacting fluorescence properties. These insights are pivotal for designing fluorescent probes and materials (I. A. Z. Al-Ansari, 2016).

Synthesis and Chemical Reactions

Research into the synthesis and reactions of structurally related compounds, such as 2-Methyl-4-oxo-4 H -1-benzopyrans and their analogs, provides a foundation for developing novel organic synthesis methodologies. These studies offer insights into the reactivity of the active methyl group and the formation of various derivatives, crucial for advancing synthetic chemistry (S. S. Ibrahim, H. M. El-Shaaer, A. Hassan, 2002).

Crystal Chemistry and Ligand Design

Investigations into the crystal chemistry of zinc quinaldinate complexes with pyridine-based ligands offer valuable data on ligand design and metal-organic frameworks. These studies demonstrate the impact of substituents on ligand behavior and intermolecular interactions, essential for the development of coordination chemistry and potential applications in catalysis and materials science (B. Modec, 2018).

Cytotoxicity and Biological Activity

The synthesis and evaluation of trifluoromethyl-substituted compounds similar to the queried chemical structure have shown significant biological activity. Such studies are instrumental in drug discovery, offering a pathway to identifying new therapeutic agents with potential applications in treating various diseases (H. Bonacorso, P. Nogara, et al., 2016).

Enzymatic and Biochemical Studies

Understanding the active site configuration of enzymes, such as methanol dehydrogenase, through the study of related compounds, provides deep insights into enzyme mechanisms. This research is crucial for biotechnology and the development of enzyme-based applications, ranging from biosensors to industrial biocatalysts (Z. Xia, Y. N. He, et al., 1999).

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-10-17(24-12-13)19(22)21-9-8-15(11-21)23-18-7-6-14-4-2-3-5-16(14)20-18/h2-7,10,12,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMNBLIXGVNPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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